[DPen2, Pen5] Enkephalin

Delta Opioid Receptor Radioligand Binding Selectivity Profile

Secure the definitive δ1-opioid receptor agonist for unambiguous mapping and functional studies. [DPen2, Pen5] Enkephalin (DPDPE) is a conformationally restricted, cyclic enkephalin analogue with >250-fold selectivity over μ/κ receptors and high affinity (Ki=2.7 nM). Its disulfide-bridged constraint eliminates non-specific signaling noise that plagues linear enkephalins like [Leu5]-Enkephalin or DADLE. This specificity is critical for autoradiography, radioligand binding, in vivo δ-receptor benchmarking, and bioconjugation scaffold research. Do not compromise your δ-selective pharmacology with less selective peptides; order genuine DPDPE today.

Molecular Formula C30H39N5O7S2
Molecular Weight 645.8 g/mol
CAS No. 88373-72-2
Cat. No. B1589489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[DPen2, Pen5] Enkephalin
CAS88373-72-2
Molecular FormulaC30H39N5O7S2
Molecular Weight645.8 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C
InChIInChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24+/m0/s1
InChIKeyMCMMCRYPQBNCPH-HIGZBPRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[DPen2, Pen5] Enkephalin (CAS 88373-72-2): A Cyclic, Delta-Selective Enkephalin Analog for Specialized Opioid Receptor Research


[DPen2, Pen5] Enkephalin, also referred to as DPDPE, is a conformationally restricted, cyclic enkephalin analogue characterized by the incorporation of D-penicillamine residues at positions 2 and 5, which form a stabilizing disulfide bridge [1]. This structural modification confers enhanced metabolic stability and imparts a high degree of selectivity for the delta (δ) opioid receptor over the mu (μ) and kappa (κ) subtypes. [2].

The Peril of Proxy: Why Generic Substitution of [DPen2, Pen5] Enkephalin with Standard Linear Enkephalins or Broad-Spectrum Agonists Compromises Research Integrity


Procuring a less specific, linear enkephalin such as [Leu5]-Enkephalin or a broader agonist like DADLE cannot substitute for [DPen2, Pen5] Enkephalin in applications requiring precise delineation of delta-opioid receptor function. The cyclic constraint of DPDPE not only dramatically enhances its selectivity profile but also fundamentally alters its pharmacological and pharmacokinetic behavior, preventing cross-talk with μ and κ receptors that confounds results with other analogs [1]. This specificity is the critical differentiator; using an alternative would introduce non-specific signaling noise, invalidating experiments that aim to isolate δ-receptor-mediated phenomena [2].

Quantitative Differentiation of [DPen2, Pen5] Enkephalin: A Comparator-Based Evidence Guide for Informed Procurement


Superior δ-Opioid Receptor Selectivity of [DPen2, Pen5] Enkephalin Over μ and κ Receptors in Radioligand Binding Assays

[DPen2, Pen5] Enkephalin demonstrates a markedly superior selectivity profile for the δ-opioid receptor compared to the μ- and κ-opioid receptors. In competitive binding assays using rat brain homogenates, DPDPE exhibited a high affinity for δ-receptors with a Ki of 2.7 nM. In contrast, its affinities for μ- and κ-receptors were substantially lower, with Ki values of 713 nM and >1,500 nM, respectively . This translates to a δ-selectivity of >250-fold over both μ and κ receptors.

Delta Opioid Receptor Radioligand Binding Selectivity Profile Neuroscience

Enhanced Selectivity of [DPen2, Pen5] Enkephalin Over [Leu5]-Enkephalin in Functional Tissue Bioassays

The functional selectivity of [DPen2, Pen5] Enkephalin (DPDPE) is directly quantifiable in classical bioassays. In the δ-receptor-rich mouse vas deferens (MVD) assay, DPDPE shows potent inhibition of electrically stimulated contractions (IC50 = 4.1 nM) [1]. Conversely, in the μ-receptor-rich guinea pig ileum (GPI) assay, its potency is dramatically reduced (IC50 = 7,300 nM), yielding a selectivity ratio (GPI/MVD) of 1,800 [1]. This contrasts sharply with its parent peptide, [Leu5]-Enkephalin, which exhibits poor selectivity for δ over μ receptors in similar functional assays.

Functional Assay Mouse Vas Deferens Guinea Pig Ileum Delta Selectivity

Pharmacokinetic Differentiation: [DPen2, Pen5] Enkephalin Exhibits Prolonged Plasma Half-Life and Reduced Clearance Following PEGylation, Informing Drug Delivery Strategies

The inherent pharmacokinetic profile of [DPen2, Pen5] Enkephalin, characterized by rapid clearance, can be selectively improved. Direct comparison of [125I]DPDPE with its PEGylated derivative ([125I]PEG-DPDPE) reveals that conjugation leads to a 2.5-fold increase in elimination half-life, a 2.7-fold decrease in volume of distribution, and a 7-fold decrease in plasma clearance rate (p < 0.01 for all parameters) [1]. This demonstrates that DPDPE's core structure is amenable to modification, allowing researchers to tailor its pharmacokinetic properties for in vivo studies.

Pharmacokinetics PEGylation Drug Delivery Half-Life

Comparative Blood-Brain Barrier Penetration and Analgesic Efficacy of [DPen2, Pen5] Enkephalin and its Halogenated Analogs

The baseline brain penetration of [DPen2, Pen5] Enkephalin can be compared against structurally optimized analogs. In a study comparing DPDPE with its halogenated derivative [p-Cl-Phe4]DPDPE, a significantly greater percentage of the total administered [3H][p-Cl-Phe4]DPDPE reached the brain after 10, 20, and 40 minutes compared to [3H]DPDPE [1]. Furthermore, in hot-plate antinociception tests, [p-Cl-Phe4]DPDPE elicited a much greater analgesic effect at 5 minutes post i.v. administration (30 and 60 mg/kg) compared to DPDPE [1].

Blood-Brain Barrier Analgesia In Vivo Efficacy Brain Distribution

Metabolic Stability Profile of [DPen2, Pen5] Enkephalin: In Vitro and In Vivo Resistance to Enzymatic Degradation

The cyclic structure of [DPen2, Pen5] Enkephalin imparts significant resistance to enzymatic degradation, a critical differentiator from linear enkephalins. Stability studies have confirmed that both unlabeled and tritiated DPDPE remain intact both in vitro and in vivo [1]. This inherent stability is further highlighted by the fact that a significant amount of intact DPDPE is found in the brain 30 minutes after administration, in contrast to linear peptides which are rapidly degraded within minutes in plasma [2]. While a precise half-life for unmodified DPDPE is not consistently reported, this data contrasts with the reported half-lives of linear enkephalins (e.g., Met-enkephalin) which are on the order of 2-5 minutes.

Metabolic Stability Enzymatic Degradation Peptide Stability In Vivo Half-Life

Differential Ligand Binding Profile of [DPen2, Pen5] Enkephalin in Human Brain Tissue Defines a Distinct δ1-Receptor Subtype Population

In human cerebral cortex membranes, [DPen2, Pen5] Enkephalin ([3H]DPDPE) labels a specific population of binding sites distinct from those labeled by [3H]Ile-Deltorphin II ([3H]Ile-Delt II), a δ2-selective ligand. [3H]DPDPE labels a single population of sites with an apparent affinity (Kd) of 2.72 ± 0.21 nM and a maximal binding capacity (Bmax) of 20.78 ± 3.13 fmol/mg protein [1]. Crucially, DPDPE, along with DADLE and BNTX, were more potent in competing for [3H]DPDPE binding sites than for [3H]Ile-Delt II binding sites [1]. This demonstrates that DPDPE is a critical tool for probing δ1-opioid receptor pharmacology in human tissue, providing a clear differentiation from δ2-preferring ligands.

Receptor Subtypes Human Brain Ligand Binding δ1-Receptor

High-Impact Research and Industrial Application Scenarios for [DPen2, Pen5] Enkephalin Driven by Evidence-Based Differentiation


Definitive Pharmacological Profiling of δ1-Opioid Receptor Subtypes in Human Neurological Tissue

Given its selective labeling of δ1-opioid receptor sites in human cerebral cortex with a high affinity (Kd = 2.72 nM) and a distinct competition profile [1], [DPen2, Pen5] Enkephalin is the optimal ligand for autoradiography, radioligand binding, and functional studies aimed at mapping and characterizing the δ1-receptor subtype. Its use ensures unambiguous identification of this receptor population, avoiding the cross-reactivity of less selective peptides like DADLE or DSLET. This is critical for translational neuroscience research investigating the role of δ1-receptors in mood disorders, neuroprotection, and pain.

Development and Validation of δ-Receptor-Specific In Vivo Assays for Analgesia and Neuroprotection

The functional selectivity of [DPen2, Pen5] Enkephalin (GPI/MVD = 1,800) [1] and its documented, albeit moderate, in vivo stability [2] make it a key reference standard for establishing δ-receptor-mediated antinociception and neuroprotection models. While its baseline brain penetration is limited, its use as a control or reference agonist is essential in studies evaluating novel CNS-targeted δ-agonists, prodrugs, or delivery systems. It serves as the benchmark for in vivo δ-receptor activity without the confounding effects of μ-opioid receptor activation, which is a critical requirement for validating new analgesic drug candidates.

Design and Evaluation of Pharmacokinetically Enhanced Peptide Conjugates and Prodrugs

The demonstrable impact of PEGylation on the pharmacokinetic profile of [DPen2, Pen5] Enkephalin—resulting in a 2.5-fold increase in half-life and a 7-fold decrease in clearance [1]—establishes DPDPE as a valuable core scaffold for bioconjugation and prodrug research. Researchers in drug delivery can use native DPDPE to benchmark the effects of various conjugation strategies (e.g., PEG, fatty acids, glycosylation) on stability, distribution, and brain uptake. This scenario is directly applicable to pharmaceutical R&D programs focused on improving the therapeutic window of peptide-based drugs.

In Vitro Calibration of δ-Opioid Receptor Signaling and Cross-Talk in Recombinant Cell Systems

With its high selectivity for the δ-opioid receptor (Ki = 2.7 nM, >250-fold selective over μ and κ) [1], [DPen2, Pen5] Enkephalin is an indispensable pharmacological tool for calibrating and validating assays in cell lines expressing recombinant opioid receptors. Its use is essential for determining the specific contribution of δ-receptor activation to downstream signaling events (e.g., cAMP inhibition, ERK phosphorylation) without off-target activation of μ or κ receptors. This ensures that data from heterologous expression systems accurately reflects δ-receptor pharmacology, a fundamental requirement in early-stage drug discovery and receptor deorphanization studies.

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